methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate
CAS No.: 1376269-34-9
Cat. No.: VC2581895
Molecular Formula: C13H12F3N3O3
Molecular Weight: 315.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1376269-34-9 |
|---|---|
| Molecular Formula | C13H12F3N3O3 |
| Molecular Weight | 315.25 g/mol |
| IUPAC Name | methyl 1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-1,2,4-triazole-3-carboxylate |
| Standard InChI | InChI=1S/C13H12F3N3O3/c1-21-12(20)11-17-8-19(18-11)6-9-2-4-10(5-3-9)22-7-13(14,15)16/h2-5,8H,6-7H2,1H3 |
| Standard InChI Key | CVEFXCQHGVQMOY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN(C=N1)CC2=CC=C(C=C2)OCC(F)(F)F |
| Canonical SMILES | COC(=O)C1=NN(C=N1)CC2=CC=C(C=C2)OCC(F)(F)F |
Introduction
Chemical Identification and Properties
Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate is characterized by specific chemical identifiers and physicochemical properties essential for its proper classification and application in research and development.
Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 1376269-34-9 |
| Molecular Formula | C₁₃H₁₂F₃N₃O₃ |
| Molecular Weight | 315.25 g/mol |
| IUPAC Name | Methyl 1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-1,2,4-triazole-3-carboxylate |
| PubChem CID | 71756537 |
| InChI Key | CVEFXCQHGVQMOY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN(C=N1)CC2=CC=C(C=C2)OCC(F)(F)F |
Table 1: Chemical identifiers of methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate
Physical and Chemical Properties
The compound is typically available as a powder and exhibits characteristics consistent with its molecular structure containing both polar and non-polar elements. Its trifluoroethoxy group contributes to specific chemical behaviors related to electronegativity and lipophilicity, while the triazole ring provides potential hydrogen bonding sites.
Structural Features and Characteristics
Molecular Structure
Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate contains several key structural components:
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A 1,2,4-triazole heterocyclic ring with three nitrogen atoms
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A methyl carboxylate group attached to position 3 of the triazole
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A 4-(2,2,2-trifluoroethoxy)phenyl group connected to the N-1 position of the triazole via a methylene bridge
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A trifluoroethoxy substituent on the para position of the phenyl ring
The 1,2,4-triazole core is a five-membered heterocyclic ring containing three nitrogen atoms, which is known for its aromaticity and stability. This heterocyclic system serves as an important pharmacophore in numerous bioactive compounds .
Key Functional Groups
The compound contains three primary functional groups that contribute to its chemical reactivity and potential biological activity:
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1,2,4-Triazole Ring: Provides nitrogen atoms for hydrogen bonding and metal chelation, contributing to potential biological interactions .
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Methyl Carboxylate Group: Acts as a hydrogen bond acceptor and contributes to the compound's polarity and potential for further functionalization through ester chemistry .
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Trifluoroethoxy Substituent: The trifluoromethyl component introduces lipophilicity, metabolic stability, and unique electronic properties that can influence pharmacokinetic behavior and biological interactions .
Synthesis and Preparation Methods
Related Synthetic Pathways
Synthesis of related 1,2,4-triazole derivatives can provide insight into potential preparative methods for this compound:
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For the preparation of 1-methyl-1H-1,2,4-triazole-3-methyl formate, a patent describes a synthetic route starting with 1,2,4-triazole that undergoes N-methylation followed by functionalization at specific positions .
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The synthesis involves several key steps:
The incorporation of the trifluoroethoxy phenyl group would likely involve separate synthetic steps, potentially using coupling reactions between appropriately functionalized precursors .
| Hazard Type | Classification |
|---|---|
| Signal Word | Warning |
| Eye Effects | Causes serious eye irritation (H319) |
| Skin Effects | Causes skin irritation (H315) |
| Respiratory Effects | May cause respiratory irritation (H335) |
Table 2: Hazard classifications for methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate
Precautionary Measures
Appropriate safety measures should be implemented when handling this compound:
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Use personal protective equipment including gloves, eye protection, and laboratory coats
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Avoid breathing dust/fumes/gas/mist/vapors/spray
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Use only in well-ventilated areas
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Wash thoroughly after handling
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Store in a well-ventilated place with container tightly closed
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Dispose of contents/container according to local/regional/national regulations
Comparison with Related Compounds
Structural Similarities with Other 1,2,4-Triazole Derivatives
Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate shares structural features with several related compounds:
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Methyl 1,2,4-triazole-3-carboxylate: A simpler analog lacking the phenyl and trifluoroethoxy substituents but retaining the core triazole and carboxylate functionalities .
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2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked compounds: Other molecules incorporating the trifluoroethoxy-phenyl moiety have been studied for their biological activities, particularly in anticancer research .
Functional Group Comparisons
The unique combination of functional groups in methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate distinguishes it from related compounds:
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Triazole Positioning: The N-1 substitution pattern differs from some related compounds where substitution occurs at other nitrogen positions of the triazole ring .
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Trifluoroethoxy Group Impact: This substituent often enhances pharmacokinetic properties compared to non-fluorinated analogs, potentially influencing absorption, distribution, metabolism, and excretion profiles .
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Carboxylate Functionality: The methyl ester at position 3 of the triazole provides opportunities for hydrolysis to the corresponding acid or conversion to other functional groups, which could serve as a handle for further modifications or conjugations .
Research Applications and Future Directions
Current Research Applications
Compounds similar to methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate have been utilized in various research contexts:
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Building Blocks in Organic Synthesis: The unique structure makes it a potential intermediate for the synthesis of more complex molecules .
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Pharmacological Research: The combination of a triazole core with fluorinated substituents makes this type of compound interesting for drug discovery programs focusing on improved pharmacokinetic properties .
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Chemical Biology: Triazole-containing compounds are often used as probes or tools to study biological systems due to their stability and potential for specific interactions .
Future Research Directions
Several promising research directions could be pursued with methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate:
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Structure-Activity Relationship Studies: Systematic modification of different portions of the molecule could help establish structure-activity relationships for specific biological targets .
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Bioconjugation Applications: The carboxylate functionality could be utilized for conjugation to biomolecules for targeted delivery or imaging applications .
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Metal Complexation Studies: The triazole ring could be explored for its metal-binding properties, potentially leading to applications in catalysis or as metallodrugs .
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Prodrug Development: The ester functionality could serve as a starting point for developing prodrugs with improved pharmacokinetic properties .
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